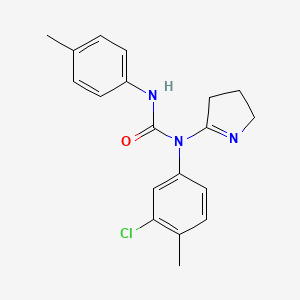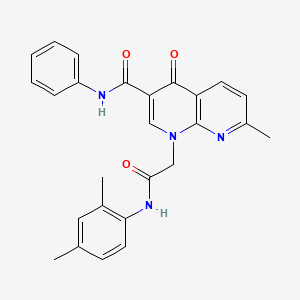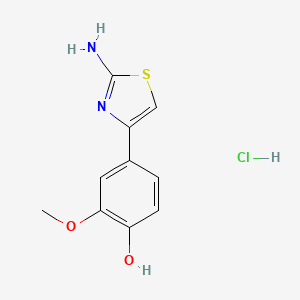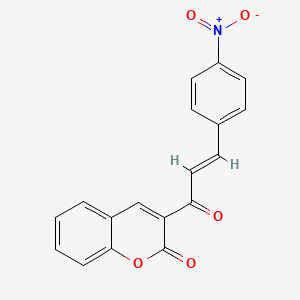
N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, potentially including antibacterial or antitumor activities, as indicated by the activities of similar compounds in the provided papers.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable precursors such as N-(benzenesulfonyl)cyanamide potassium salts with various nucleophiles. For instance, novel 4-chloro-2-mercaptobenzenesulfonamides were synthesized by reacting these potassium salts with hydrazinecarbodithioic acid esters and other amines . Similarly, 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with 2-aminophenols and other related compounds . These methods could potentially be adapted to synthesize the compound , although the specific details of the synthesis would depend on the availability and reactivity of the isothiazolidine ring-containing precursor.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can significantly influence the compound's biological activity. The presence of a 2-chlorophenyl group and a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety in the compound of interest suggests that it may have unique electronic and steric properties that could affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, including acylation, as demonstrated by the use of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective acylation reagents . The compound may also undergo similar reactions, potentially serving as a reagent for selective acylation or as a substrate for further chemical modifications that could enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and nitro substituents can increase the acidity of the sulfonamide hydrogen, while the introduction of bulky or electron-donating groups can have the opposite effect. The solubility, stability, and reactivity of these compounds can vary widely, and they are often tailored for specific applications. The compound "N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide" would likely exhibit properties consistent with its structural features, including potential solubility in polar solvents and reactivity towards nucleophiles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) focused on the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including sulfonamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant potential in developing new antimicrobial agents (Mistry & Desai, 2006).
Anticancer and Antimicrobial Activities
Research by González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes and their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. The study underscored the sulfonamide derivative's role in mediating interactions with DNA and inducing apoptosis in cancer cells, highlighting its potential for therapeutic applications (González-Álvarez et al., 2013).
Antimicrobial Properties
Sławiński et al. (2013) synthesized novel 4-chloro-2-mercaptobenzenesulfonamide derivatives and evaluated their antibacterial activity, discovering promising activity against various Gram-positive bacterial strains. This work contributes to the ongoing search for new antibacterial agents capable of combating resistant bacterial infections (Sławiński et al., 2013).
Antitumor and Antiproliferative Agents
El-Gilil (2019) reported on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as antimicrobial and antiproliferative agents. The study highlighted the sulfonamides' potential for creating effective therapies against various cancers and infectious diseases (El-Gilil, 2019).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S2/c1-11-6-7-12(19-16(20)8-9-25(19,21)22)10-15(11)26(23,24)18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCIBQOGOJULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)



![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)


![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)

![2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502694.png)